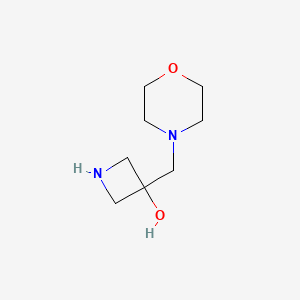
3-(Morpholin-4-ylmethyl)azetidin-3-ol
Cat. No. B8359785
M. Wt: 172.22 g/mol
InChI Key: SWRXDIMPAVLNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07915250B2
Procedure details


1,1-Dimethylethyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (51 mg, 0.28 mmol) was taken into THF (1 mL) followed by addition of morpholine (123 μL, 1.4 mmol) and the mixture was stirred for one hour at room temperature. The solution was then concentrated and the residue partitioned with ethyl acetate and water. The organic layer was washed once with water then brine and the organic layer dried over anhydrous sodium sulfate. Filtration and concentration gave a colorless oil that was purified by silica gel flash chromatography using ethyl acetate to 10% methanol in dichloromethane as eluents. The combined pure fractions were concentrated and the residue treated with neat TFA (1 mL) for 5 minutes then concentrated. The residue was taken into methanol (2 mL) and basified to pH >10 by addition of Biorad AG-1X hydroxide form resin. Filtration and concentration afforded 3-(morpholin-4-ylmethyl)azetidin-3-ol (11.6 mg, 24% yield) as a colorless oil. 1H NMR (400 MHz, CD3OD): 3.69-3.66 (m, 4H), 3.55 (d, 2H), 3.49 (d, 2H), 2.66 (s, 2H), 2.57-2.55 (m, 4H).
Quantity
51 mg
Type
reactant
Reaction Step One



Yield
24%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[C:3]2([CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4]2)[CH2:2]1.[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>C1COCC1>[N:14]1([CH2:2][C:3]2([OH:1])[CH2:4][NH:5][CH2:6]2)[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
51 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1CC12CN(C2)C(=O)OC(C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
123 μL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for one hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was then concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned with ethyl acetate and water
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed once with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine and the organic layer dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration and concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a colorless oil that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel flash chromatography
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined pure fractions were concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue treated with neat TFA (1 mL) for 5 minutes
|
|
Duration
|
5 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
basified to pH >10 by addition of Biorad AG-1X hydroxide form resin
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration and concentration
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCOCC1)CC1(CNC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.6 mg | |
| YIELD: PERCENTYIELD | 24% | |
| YIELD: CALCULATEDPERCENTYIELD | 24.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
